1-(5-benzofuranil)-Piperazina

Descripción general

Descripción

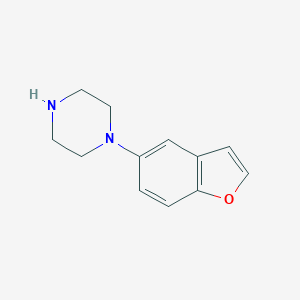

1-(5-Benzofuranyl)Piperazine is a chemical compound that combines the structural features of benzofuran and piperazine. Benzofuran is a heterocyclic organic compound known for its presence in various natural products and its significant biological activities. Piperazine, on the other hand, is a six-membered ring containing two nitrogen atoms at opposite positions, widely used in medicinal chemistry for its pharmacological properties.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of benzofuran, including 1-(5-benzofuranyl)piperazine, exhibit significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines such as HePG2 (hepatocellular carcinoma) and MCF-7 (breast cancer).

| Compound | Cell Line | IC₅₀ Value (µM) | Notes |

|---|---|---|---|

| 1-(5-benzofuranyl)piperazine | HePG2 | 12.61 | Moderate activity |

| 1-(5-benzofuranyl)piperazine | MCF-7 | 19.92 | Moderate activity |

| Benzofuranyl thiosemicarbazone | HePG2 | 9.73 | High activity |

The mechanism of action appears to involve inhibition of key signaling pathways associated with cancer cell proliferation and survival, although further studies are needed to elucidate these mechanisms fully .

Neuropharmacological Effects

1-(5-benzofuranyl)piperazine has been identified as a serotonin receptor agonist, particularly at the 5-HT2C receptor site. This property suggests potential therapeutic applications in treating psychiatric disorders such as Obsessive-Compulsive Disorder (OCD).

- Case Study : A study on CPD 1 (a derivative of 1-(5-benzofuranyl)piperazine) showed significant effects on reducing compulsive behaviors in animal models, indicating its potential as a treatment for OCD .

Industrial Applications

In addition to its biological applications, 1-(5-benzofuranyl)piperazine is being explored for use in material science and pharmaceuticals. Its unique molecular structure allows it to function as an intermediate in the synthesis of more complex molecules, which can lead to the development of new materials with desirable properties.

Comparative Analysis with Related Compounds

The structural variations among benzofuranyl-piperazine derivatives can significantly influence their biological activities.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-benzofuranyl)piperazine | Benzofuran at position 2 | Potential serotonin receptor agonist |

| N-(2-benzofuranylmethyl)-N'-phenylpiperazine | Benzofuran linked to phenylpiperazine | Anticancer properties |

| 5-(benzofuranylmethyl)-piperazine | Benzofuran linked via methyl group | Antimicrobial activity |

The unique orientation and functional groups of 1-(5-benzofuranyl)piperazine contribute to its distinct pharmacological profile compared to its isomers .

Mecanismo De Acción

Target of Action

Compounds containing benzofuran have been studied for their potential biological activities . Benzofuran derivatives have shown various biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzofuran derivatives have been synthesized to develop drugs active against various diseases, indicating that they may modulate the regulation of biochemical pathways .

Biochemical Pathways

Benzofuran derivatives have been found to modulate the regulation of biochemical pathways like nitric oxide (no) or tyrosine kinase .

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-(5-benzofuranyl)-Piperazine are largely determined by the benzofuran ring in its structure . Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzofuran derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-(5-benzofuranyl)-Piperazine is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(5-Benzofuranyl)Piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protection-deprotection steps to achieve the desired product.

Industrial Production Methods: Industrial production of 1-(5-Benzofuranyl)Piperazine typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, cost, and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Benzofuranyl)Piperazine undergoes various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

Reduction: The piperazine ring can be reduced to form secondary amines.

Substitution: Both the benzofuran and piperazine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions vary depending on the substituent but often involve the use of strong bases or acids.

Major Products: The major products formed from these reactions include various substituted benzofuran and piperazine derivatives, which can exhibit different biological activities.

Comparación Con Compuestos Similares

- 1-(2-Benzofuranyl)Piperazine

- 1-(3-Benzofuranyl)Piperazine

- 1-(4-Benzofuranyl)Piperazine

Comparison: 1-(5-Benzofuranyl)Piperazine is unique due to the position of the benzofuran ring, which can influence its binding affinity and selectivity for certain receptors. This positional difference can result in variations in biological activity and therapeutic potential compared to its isomers .

Actividad Biológica

1-(5-benzofuranyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Structural Characteristics

1-(5-benzofuranyl)piperazine is characterized by the fusion of a benzofuran moiety with a piperazine ring. This unique structure contributes to its biological properties, as both components are known for their pharmacological potential.

- Chemical Formula : C12H14N2O

- CAS Number : 206347-31-1

Anticancer Properties

Research has indicated that 1-(5-benzofuranyl)piperazine exhibits significant anticancer activity. A study demonstrated that derivatives of benzofuran, including this compound, showed potent cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study : In vitro assays revealed that 1-(5-benzofuranyl)piperazine significantly inhibited the growth of glioblastoma cells, outperforming traditional chemotherapeutics like temozolomide in some cases. The IC50 values for cell viability were recorded below 20 µM across multiple cancer types, indicating strong efficacy .

Neuropharmacological Effects

The compound also shows promise as a neuropharmacological agent. Its ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.

- Mechanism : It has been suggested that 1-(5-benzofuranyl)piperazine may act as a serotonin receptor modulator, influencing mood and cognitive functions. Studies have indicated improvements in memory-related tasks in animal models when treated with this compound .

The biological activity of 1-(5-benzofuranyl)piperazine can be attributed to its interaction with various molecular targets:

- Receptor Binding : The compound binds to specific serotonin receptors (e.g., 5-HT receptors), which play crucial roles in mood regulation and neuroprotection.

- Enzyme Inhibition : It may inhibit certain kinases involved in cancer cell signaling pathways, leading to reduced tumor growth and increased apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(5-benzofuranyl)piperazine, it is beneficial to compare it with other similar compounds.

| Compound Name | Structure Type | Anticancer Activity | Neuropharmacological Activity |

|---|---|---|---|

| 1-(5-benzofuranyl)piperazine | Benzofuran-Piperazine | High | Moderate |

| Benzofuran derivative A | Benzofuran | Moderate | Low |

| Piperazine derivative B | Piperazine | Low | High |

Research Findings

Recent studies have focused on synthesizing derivatives of 1-(5-benzofuranyl)piperazine to enhance its biological activity. For instance:

Propiedades

IUPAC Name |

1-(1-benzofuran-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUFUUDEYQJLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308636 | |

| Record name | 1-(5-Benzofuranyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206347-31-1 | |

| Record name | 1-(5-Benzofuranyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206347-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Benzofuranyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the compound's high lipophilicity in its pharmacokinetic profile?

A: The studied compound, TAK-357, exhibits high lipophilicity (clogP>6) []. This property significantly influences its distribution in the body. Research indicates a high distribution volume and prolonged half-life due to extensive accumulation in adipose tissues []. This accumulation leads to a slow release of TAK-357 back into circulation, contributing to its extended presence in the body [].

Q2: How does the metabolism of TAK-357 contribute to its overall elimination?

A: While TAK-357 demonstrates a long half-life, metabolism is suggested as the primary route of elimination for the absorbed drug []. The study highlights that the main component found in both plasma and adipose tissues is the unchanged parent compound []. This observation indicates that while metabolism plays a role in elimination, the rate of metabolism is relatively slow, contributing to the compound's prolonged presence in the body.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.